N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine
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Overview
Description
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine, commonly known as NBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NBD belongs to the class of isoindoline compounds and is synthesized through a multistep process involving several chemical reactions.
Mechanism of Action
The mechanism of action of NBD is not fully understood. However, it is believed that NBD acts by binding to specific proteins in the cell, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
NBD has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NBD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using NBD in lab experiments is its high sensitivity and selectivity. NBD has been shown to be a highly specific probe for certain proteins, enabling researchers to study their activity in detail. However, one of the limitations of using NBD is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for the study of NBD. One potential area of research is the development of new methods for synthesizing NBD that are more efficient and cost-effective. Another area of research is the application of NBD in the study of protein-protein interactions, which play a critical role in many cellular processes. Additionally, the use of NBD in the development of new diagnostic and therapeutic agents for various diseases is an exciting area of research.
Synthesis Methods
The synthesis of NBD involves the condensation of 4-aminobenzoic acid with phthalic anhydride, followed by the reduction of the resulting intermediate to form 4-aminophthalic acid. This compound is then reacted with glycine to form NBD. The synthesis of NBD is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
NBD has been extensively studied for its potential applications in scientific research. One of the significant applications of NBD is in the field of fluorescence microscopy, where it is used as a fluorescent probe to study the dynamics of intracellular processes. NBD has also been used as a pH-sensitive fluorophore for imaging pH changes in living cells.
properties
IUPAC Name |
2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-14(21)9-18-15(22)10-5-7-11(8-6-10)19-16(23)12-3-1-2-4-13(12)17(19)24/h1-8H,9H2,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHHFWIHGLCKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355562 |
Source
|
Record name | Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]- | |
CAS RN |
115978-01-3 |
Source
|
Record name | Glycine, N-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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